Methyl 4-((2-(3-methylisoxazol-5-yl)ethyl)carbamoyl)benzoate
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Overview
Description
Methyl 4-((2-(3-methylisoxazol-5-yl)ethyl)carbamoyl)benzoate is a chemical compound that belongs to the class of carbamate esters. This compound is characterized by the presence of an isoxazole ring, which is a five-membered heterocyclic structure containing one oxygen and one nitrogen atom. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential .
Mechanism of Action
Target of Action
It’s worth noting that compounds with a similar isoxazole structure have been found to exhibit a wide range of biological activities .
Mode of Action
Isoxazole derivatives are known to interact with multiple receptors, which can lead to a variety of biological responses .
Biochemical Pathways
Isoxazole derivatives have been found to impact a variety of biological pathways, contributing to their diverse range of biological activities .
Result of Action
Isoxazole derivatives have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((2-(3-methylisoxazol-5-yl)ethyl)carbamoyl)benzoate typically involves the formation of the isoxazole ring followed by the introduction of the carbamate ester group. One common method for synthesizing isoxazole derivatives is through the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (Cu) or ruthenium (Ru). metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((2-(3-methylisoxazol-5-yl)ethyl)carbamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: The compound can undergo substitution reactions where functional groups on the isoxazole ring are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the isoxazole ring may yield different oxidized derivatives, while substitution reactions can introduce new functional groups to the compound.
Scientific Research Applications
Methyl 4-((2-(3-methylisoxazol-5-yl)ethyl)carbamoyl)benzoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its therapeutic potential in drug development, particularly for diseases where isoxazole derivatives have shown efficacy.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Methyl 4-((2-(3-methylisoxazol-5-yl)ethyl)carbamoyl)benzoate can be compared with other isoxazole derivatives, such as:
2-(5-methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles: Known for their antifungal activities.
4-Iodo-3-methylisoxazol-5-yl)methanol: Used as a standard in mass spectrometry and chromatography.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
methyl 4-[2-(3-methyl-1,2-oxazol-5-yl)ethylcarbamoyl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-10-9-13(21-17-10)7-8-16-14(18)11-3-5-12(6-4-11)15(19)20-2/h3-6,9H,7-8H2,1-2H3,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQDRLQBJWBSDOS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCNC(=O)C2=CC=C(C=C2)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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